molecular formula C12H17N3O2 B8606233 N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethoxyethanamine

N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethoxyethanamine

Cat. No. B8606233
M. Wt: 235.28 g/mol
InChI Key: XRMUVQWQKIIMQN-UHFFFAOYSA-N
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Patent
US08017605B2

Procedure details

To a MeOH 150 mL suspension of 1-(1H-benzimidazol-2-yl)methanamine dihydrochloride (4.0 g, 18.2 mmol) were added dimethoxyacetaldehyde (1.89 g, 18.2 mmol, 60 wt. % solution in water), sodium acetate (7.45 g, 91 mmol) and sodium cyanoborohydride (9.09 mL, 9.09 mmol, 1.0 M THF solution). The reaction mixture was stirred at room temperature overnight, concentrated under reduced pressure and reconstituted in DCM (150 mL). The resulting suspension was filtered. The filtrate was concentrated and chromatographed on silica gel with a gradient solvent mixture (5% MeOH-DCM to 15% MeOH-DCM over 15 CV) to give the title compound as oil (3.1 g). LC/MS: m/z 205(M+-OMe). 1H-NMR (CDCl3, 500 MHz) δ 3.02 (d, 1H), 3.36 (s, 6H), 4.40 (s, 211), 4.52 (t, 1H), 7.28-7.32 (m, 2H), 7.58-7.62 (m, 2H), 8.78-8.92 (br.s, 1H).
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
9.09 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]1[CH2:12][NH2:13].[CH3:14][O:15][CH:16]([O:19][CH3:20])[CH:17]=O.C([O-])(=O)C.[Na+].C([BH3-])#N.[Na+]>CO>[NH:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]1[CH2:12][NH:13][CH2:17][CH:16]([O:19][CH3:20])[O:15][CH3:14] |f:0.1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
COC(C=O)OC
Name
Quantity
7.45 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
9.09 mL
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
Cl.Cl.N1C(=NC2=C1C=CC=C2)CN
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with a gradient solvent mixture (5% MeOH-DCM to 15% MeOH-DCM over 15 CV)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CNCC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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